molecular formula C11H17N5 B11736754 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11736754
M. Wt: 219.29 g/mol
InChI Key: PZVAGIREOYAENN-UHFFFAOYSA-N
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Description

1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a sophisticated di-azaindole analogue that serves as a privileged scaffold in medicinal chemistry, particularly for the inhibition of protein kinases. Its core structure is designed to interact with the ATP-binding pocket of various kinase targets, making it a valuable intermediate for the development of targeted cancer therapeutics. Research indicates that this compound's scaffold is a key precursor in the synthesis of potent and selective inhibitors, such as those targeting the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase pathway, which is implicated in tumor growth, invasion, and metastasis. The molecule's specific substitution pattern, including the 1-ethyl and 4-methyl groups on one pyrazole ring and the critical N-[(1-methyl-1H-pyrazol-3-yl)methyl] moiety, is optimized to enhance binding affinity and selectivity. Its primary research value lies in hit-to-lead optimization campaigns, where it is used to explore structure-activity relationships (SAR) and to generate novel chemical entities for preclinical evaluation in oncology and other kinase-driven pathologies. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

1-ethyl-4-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-8-9(2)11(14-16)12-7-10-5-6-15(3)13-10/h5-6,8H,4,7H2,1-3H3,(H,12,14)

InChI Key

PZVAGIREOYAENN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=NN(C=C2)C)C

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Parameters for Alkylation and Coupling Steps

ParameterOptimal ConditionImpact on Yield/Purity
Solvent Dimethyl sulfoxide (DMSO)Enhances solubility of polar intermediates.
Temperature 60–80°CBalances reaction rate and side-product formation.
Catalyst CuBr/1,10-phenanthrolineAchieves >80% conversion in C–N coupling.
Base Cesium carbonate (Cs₂CO₃)Maintains pH for deprotonation without hydrolysis.

Challenges and Solutions:

  • Side Reactions: Competing N-alkylation at alternative positions can occur. Using bulky bases like triethylamine minimizes this by sterically hindering undesired pathways.

  • Oxygen Sensitivity: Reactions performed under nitrogen or argon atmospheres prevent oxidation of sensitive intermediates.

Purification and Characterization Techniques

Post-synthesis purification is critical due to the structural complexity of bis-pyrazole derivatives.

Purification Methods:

  • Column Chromatography: Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) resolve closely eluting impurities.

  • Recrystallization: Ethanol/water mixtures (9:1 v/v) yield high-purity crystals, with recovery rates exceeding 70%.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): Key peaks include δ 7.52 (s, 1H, pyrazole-H), 4.25 (s, 2H, –CH₂–), and 1.42 (t, 3H, –CH₂CH₃).

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₁₂H₁₈N₅: 260.1512; observed: 260.1509.

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial production necessitates modifications for efficiency and safety.

Table 2: Industrial Process Improvements

AspectLaboratory MethodIndustrial Adaptation
Reactor Type Batch flaskContinuous flow reactor
Solvent Recovery Manual distillationAutomated distillation units
Catalyst Loading 10 mol% CuBr5 mol% with ligand recycling

Case Study: A patent detailing the synthesis of a related piperazine-pyrazole compound highlights the replacement of toxic solvents like pyridine with toluene, reducing environmental and safety risks. Similar substitutions (e.g., dichloromethane → ethyl acetate) could enhance the sustainability of the target compound’s production .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 1-ethyl, 4-methyl, N-[(1-methyl-1H-pyrazol-3-yl)methyl] C₁₂H₁₈N₆ 246.32 Dual pyrazole cores; potential for hydrogen bonding and π-π interactions
4-Bromo-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine 4-bromo, N-[(1-methyl-1H-pyrazol-3-yl)methyl] C₈H₁₀BrN₅ 256.11 Bromine enhances electrophilicity; possible use in Suzuki coupling
4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine HCl 4-chloro, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl], HCl salt C₁₁H₁₇ClN₆·HCl 296.22 Chlorine improves solubility in polar solvents; hydrochloride salt form
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 1-ethyl, 3-(trifluoromethyl) C₆H₈F₃N₃ 179.14 Trifluoromethyl group enhances metabolic stability and lipophilicity
1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine N-[(2-methylphenyl)methyl] C₁₁H₁₃N₃ 187.24 Aromatic benzyl group may improve CNS penetration

Biological Activity

1-Ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, anti-inflammatory effects, and molecular interactions.

  • Molecular Formula : C₁₀H₁₅N₅
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 1156891-36-9

Biological Activity Overview

Recent studies have highlighted the biological activities of pyrazole derivatives, including this compound. The following sections detail its anticancer and anti-inflammatory activities.

Anticancer Activity

Research indicates that compounds with a pyrazole scaffold exhibit promising anticancer properties against various cancer cell lines:

Cell Line IC₅₀ (µM) Activity
MDA-MB-23112.50Inhibition of breast cancer cells
HepG226.00Liver cancer inhibition
A54949.85Lung cancer inhibition
HeLa38.44Cervical cancer inhibition

Studies have shown that the compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. For instance, modifications at specific positions on the pyrazole ring can enhance anti-inflammatory activity while minimizing toxicity to healthy cells. The structure–activity relationship (SAR) studies indicate that certain substitutions lead to increased efficacy in reducing inflammation .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer progression, such as Aurora-A kinase .
  • Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to cell death .
  • Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which may contribute to their overall therapeutic potential .

Case Studies

Several case studies have illustrated the efficacy of pyrazole-based compounds in clinical settings:

  • Study on MDA-MB-231 Cells : A recent study demonstrated that modifications on the pyrazole ring significantly enhanced the antiproliferative activity against breast cancer cells, with IC₅₀ values indicating effective concentrations for therapeutic use .
  • Evaluation Against HepG2 Cells : Another investigation focused on liver cancer cells showed that specific analogs could reduce cell viability significantly while sparing normal fibroblasts from toxicity .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, analogous pyrazole derivatives are synthesized via reactions between halogenated pyrazole precursors and amines under basic conditions (e.g., cesium carbonate) with copper(I) catalysts (e.g., CuBr) to facilitate C-N bond formation . Key parameters include solvent choice (DMSO or ethanol), temperature (35–80°C), and inert atmospheres to prevent oxidation. Yield optimization may require purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR: Look for characteristic peaks:
    • Ethyl group (δ 1.2–1.4 ppm, triplet for CH3; δ 3.0–3.5 ppm, quartet for CH2).
    • Pyrazole protons (δ 7.5–8.5 ppm for aromatic protons) and methyl substituents (δ 2.2–2.5 ppm) .
  • HRMS (ESI): Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., m/z 260.2 for C₁₂H₁₈N₅) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

Methodological Answer: Pyrazole derivatives generally exhibit moderate solubility in polar aprotic solvents (DMSO, DMF) and poor solubility in water. Stability testing under acidic/basic conditions (e.g., HCl/NaOH) and thermal gravimetric analysis (TGA) can assess decomposition thresholds. For example, related compounds remain stable below 150°C but degrade in strong acids due to protonation of the amine group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the pyrazole ring) affect the compound’s bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing methyl with ethyl or adding fluorine) and testing biological activity. For example:

  • Fluorine substitution at the pyrazole 5-position enhances metabolic stability and receptor binding affinity in related compounds .
  • Methoxy groups on aryl substituents improve solubility but may reduce membrane permeability .
    Quantitative SAR (QSAR) models using computational tools (e.g., molecular docking) can predict interactions with targets like kinases or GPCRs .

Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Mechanistic studies use:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) with purified proteins .
  • Molecular dynamics simulations to model binding poses. For example, the ethyl and methyl groups on the pyrazole core may occupy hydrophobic pockets in enzyme active sites, while the amine linker forms hydrogen bonds .
  • Kinetic assays (e.g., IC50 determination) to evaluate inhibition potency against targets like cyclooxygenase-2 or tyrosine kinases .

Q. How can impurities or byproducts formed during synthesis be identified and mitigated?

Methodological Answer:

  • HPLC-MS or GC-MS detects impurities (e.g., unreacted intermediates or dehalogenated byproducts). For example, residual iodinated precursors in analogous syntheses are monitored via iodine-specific detectors .
  • Process optimization: Adjust stoichiometry of reagents (e.g., excess amine to drive reaction completion) or introduce scavenger resins to trap reactive intermediates .

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